Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

CAS No.: 62575-57-9

Cat. No.: VC17303796

Molecular Formula: C21H22N6S2

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62575-57-9 |

|---|---|

| Molecular Formula | C21H22N6S2 |

| Molecular Weight | 422.6 g/mol |

| IUPAC Name | 3-ethylsulfanyl-5-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C21H22N6S2/c1-3-28-20-24-22-18(26(20)16-11-7-5-8-12-16)15-19-23-25-21(29-4-2)27(19)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |

| Standard InChI Key | HIAPJHYVVPUWGJ-UHFFFAOYSA-N |

| Canonical SMILES | CCSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

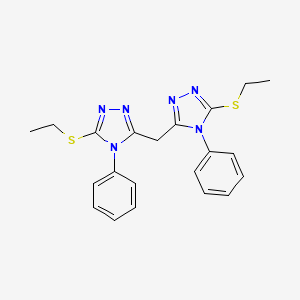

Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane consists of two 1,2,4-triazole rings linked by a methylene (-CH-) bridge. Each triazole moiety is substituted at the 4-position with a phenyl group and at the 5-position with an ethylthio (-S-CHCH) side chain. The planar triazole rings facilitate π-π stacking interactions, while the ethylthio groups enhance hydrophobicity and membrane permeability.

Physicochemical Characteristics

Key properties of the compound are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 450.6 g/mol |

| CAS Number | 62575-58-0 |

| Density | Not reported |

| Melting/Boiling Points | Not reported |

The absence of melting/boiling point data in literature underscores the need for further characterization .

Synthesis and Optimization

Conventional Synthesis Route

The compound is typically synthesized via acid-catalyzed condensation of 5-(ethylthio)-4-phenyl-4H-1,2,4-triazole with formaldehyde. The reaction proceeds under reflux in the presence of hydrochloric acid (HCl) or sulfuric acid (HSO), yielding the methylene-bridged product with >70% efficiency.

Reaction Scheme:

Advanced Methodologies

Recent protocols adapted from PMC studies involve multi-step strategies for analogous triazole derivatives :

-

Hydrazide Formation: Reaction of ethyl indole-3-carboxylate with hydrazine hydrate.

-

Thiosemicarbazide Synthesis: Treatment with aromatic/aliphatic isothiocyanates.

-

Cyclization: Base-mediated (KOH) cyclization to form 5-mercapto-1,2,4-triazoles.

-

S-Alkylation: Coupling with bromoethylindole to yield bis-triazole conjugates .

While these methods target structurally distinct compounds, they provide insights into optimizing reaction conditions (e.g., solvent choice, temperature) for improved yields .

Biological Activities and Mechanisms

Anticancer Efficacy

Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane demonstrates potent cytotoxicity against the A549 lung adenocarcinoma cell line, with IC values of 3–4.5 μM. Comparative studies on triazole derivatives suggest that:

-

Aliphatic Substituents: N-propyl and N-cyclopropyl groups enhance activity by increasing hydrophobicity .

-

Aromatic vs. Aliphatic: Aliphatic side chains improve membrane penetration, leading to higher efficacy .

Proposed Mechanism of Action

The compound likely inhibits cancer cell proliferation via:

-

Enzyme Interaction: The triazole ring binds to enzyme active sites (e.g., topoisomerase II), disrupting DNA replication.

-

Reactive Oxygen Species (ROS) Induction: Ethylthio groups may generate oxidative stress, triggering apoptosis.

Agricultural Applications

| Precaution | Code |

|---|---|

| Use protective gloves/eyewear | P280 |

| Avoid inhalation of dust | P260 |

| Store in a cool, dry place | P235 |

Comparative Analysis with Analogues

Ethane-Bridged Derivative

1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane differs by an additional methylene group in the bridge . Preliminary data suggest:

-

Reduced Bioactivity: Longer bridges may hinder target binding.

-

Altered Solubility: Increased hydrophobicity limits aqueous applications .

Future Research Directions

-

Mechanistic Studies: Elucidate molecular targets via crystallography or proteomics.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

-

Formulation Development: Explore nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume